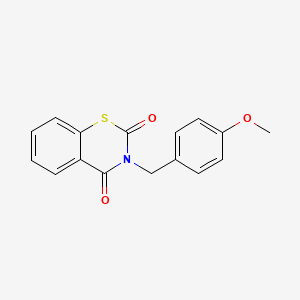

3-(4-甲氧基苄基)-2H-1,3-苯并噻嗪-2,4(3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

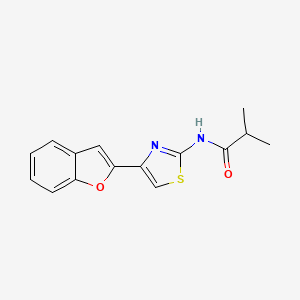

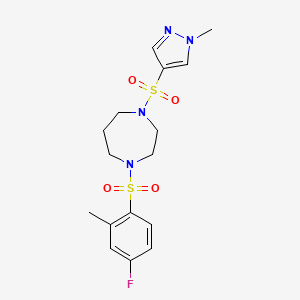

The compound "3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione" is a derivative of the benzothiazine class, which is known for its wide spectrum of biological activities, including anti-inflammatory properties. Benzothiazines are structurally related to phenothiazines, with a characteristic fold along the nitrogen-sulfur axis that contributes to their biological activity .

Synthesis Analysis

The synthesis of benzothiazine derivatives often involves one-pot procedures starting from readily available precursors. For instance, a key intermediate in the synthesis of oxicam anti-inflammatory agents, 4-Hydroxy-3-methoxycarbonyl-2-methyl-2H-1,2-benzothiazine 1,1-dioxide, was synthesized from saccharine through a one-pot procedure that includes four transformations . Similarly, 2-(3-methoxybenzoyl)-3-methyl-4H-1,4-benzothiazines were synthesized via the condensation and oxidative cyclization of 2-aminobenzenethiols with 3-methoxybenzoylacetone in DMSO . Another method described the synthesis of 4H-1,4-benzothiazines through the condensation of o-aminobenzenethiol with various ketones in dimethyl sulphoxide, suggesting an oxidative cyclisation mechanism .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by the presence of a benzothiazine ring system. The structure is influenced by the substituents attached to the ring, which can affect the compound's biological activity. For example, the presence of a methoxy group on the benzyl moiety, as in the case of the compound , may influence its electronic properties and, consequently, its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including nucleophilic aromatic substitutions. For instance, 3-trichloromethylnitrobenzene reacted with sodium methoxide to give a nitrobenzaldehyde, which upon further reaction with methyl thioglycolate and reductive cyclisation afforded a benzothiazine derivative . The reactivity of these compounds can be exploited to create a diverse array of structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are determined by their molecular structure. The presence of functional groups such as methoxy, carbonyl, and amine groups can influence properties like solubility, melting point, and reactivity. These properties are essential for the pharmacokinetic profile of the compounds and their suitability as pharmaceutical agents. For example, the solubility in DMSO is crucial for the synthesis of these compounds, as seen in the one-pot synthesis methods . The characterization of these compounds typically involves analytical techniques such as IR, NMR, and mass spectral data .

科学研究应用

镇痛活性

3-(4-甲氧基苄基)-2H-1,3-苯并噻嗪-2,4(3H)-二酮衍生物已被研究其镇痛特性。特别是,一种衍生物对躯体和炎症性疼痛综合征的各种模型以及神经源性疼痛综合征表现出明显的镇痛作用,在某些模型中超过了一些标准药物的作用 (Malchenko, 2021)。

合成和反应

该化合物的衍生物已被用于化学合成,为创建各种结构提供了结构模块。这在甲氧基亚苄基衍生物与亲核试剂的反应中很明显,产生了可用于合成其他化合物的产物 (Tetere et al., 2011)。

抗菌和抗真菌特性

一些衍生物在抗菌和抗真菌应用中显示出潜力。苯并噻嗪-2,3-二酮及其对各种微生物菌株的活性的合成突出了其在药物化学中的潜力 (Hogale & Uthale, 1990)。

抗癌评估

3-(4-甲氧基苄基)-2H-1,3-苯并噻嗪-2,4(3H)-二酮的衍生物已被合成并评估其抗癌活性。某些衍生物已针对多种癌细胞系进行了测试,显示出作为潜在抗癌剂的希望 (Bekircan et al., 2008)。

抗惊厥活性

该化合物的衍生物已被合成并评估其抗惊厥活性,显示出作为治疗癫痫的治疗剂的潜力 (Zhang et al., 2010)。

合成和表征

已经开发了衍生物的高效合成方法,研究重点是它们的分子结构和在药物化学中的潜在应用 (Chakraborty et al., 2007)。

心脏向性活性

对与 3-(4-甲氧基苄基)-2H-1,3-苯并噻嗪-2,4(3H)-二酮相关的化合物组环状甲氧基苯基三氮烷的研究显示出显着的心脏向性作用,包括抗心律失常活性 (Mokrov et al., 2019)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-1,3-benzothiazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c1-20-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)21-16(17)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWXNCJIJJTKCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

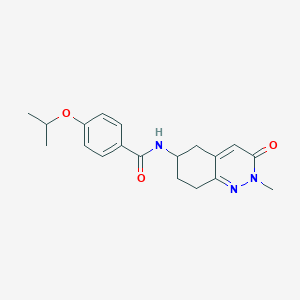

![N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B3003996.png)

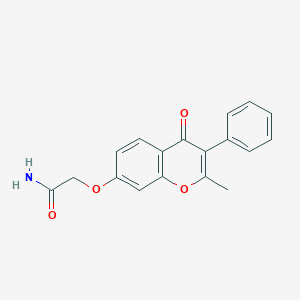

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide](/img/structure/B3003998.png)

![4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3003999.png)

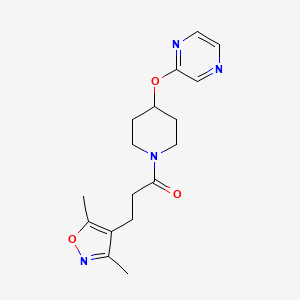

![6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3004000.png)

![3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004004.png)